![molecular formula C14H9ClN4O6 B3842842 4-chloro-3-nitro-N'-(4-nitrobenzoyl)benzohydrazide](/img/structure/B3842842.png)
4-chloro-3-nitro-N'-(4-nitrobenzoyl)benzohydrazide
Overview
Description
4-chloro-3-nitro-N’-(4-nitrobenzoyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of both nitro and chloro substituents on the benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N’-(4-nitrobenzoyl)benzohydrazide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzoyl chloride, undergoes nitration to form 4-chloro-3-nitrobenzoyl chloride.
Hydrazide Formation: The 4-chloro-3-nitrobenzoyl chloride is then reacted with hydrazine hydrate to form 4-chloro-3-nitrobenzohydrazide.
Acylation: Finally, 4-chloro-3-nitrobenzohydrazide is acylated with 4-nitrobenzoyl chloride to yield 4-chloro-3-nitro-N’-(4-nitrobenzoyl)benzohydrazide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-nitro-N’-(4-nitrobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydrazide group can be hydrolyzed to form the corresponding carboxylic acid and hydrazine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-chloro-3-amino-N’-(4-aminobenzoyl)benzohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and 4-nitrobenzohydrazide.
Scientific Research Applications
4-chloro-3-nitro-N’-(4-nitrobenzoyl)benzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be employed in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitro-N’-(4-nitrobenzoyl)benzohydrazide depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or interacting with cellular targets to exert its effects. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-nitrobenzoic acid
- 4-chloro-3-nitrobenzoyl chloride
- 4-chloro-3-nitrobenzonitrile
Uniqueness
4-chloro-3-nitro-N’-(4-nitrobenzoyl)benzohydrazide is unique due to the presence of both nitro and chloro substituents along with a hydrazide functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-3-nitro-N'-(4-nitrobenzoyl)benzohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O6/c15-11-6-3-9(7-12(11)19(24)25)14(21)17-16-13(20)8-1-4-10(5-2-8)18(22)23/h1-7H,(H,16,20)(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMBSCUBKPNZOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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